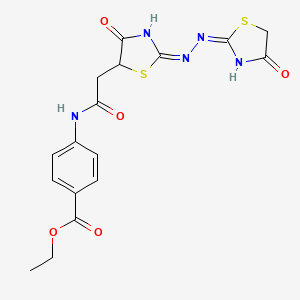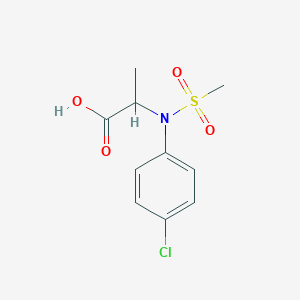
ethyl 4-(2-((E)-4-oxo-2-((E)-(4-oxothiazolidin-2-ylidene)hydrazono)thiazolidin-5-yl)acetamido)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(2-((E)-4-oxo-2-((E)-(4-oxothiazolidin-2-ylidene)hydrazono)thiazolidin-5-yl)acetamido)benzoate is a useful research compound. Its molecular formula is C17H17N5O5S2 and its molecular weight is 435.47. The purity is usually 95%.
BenchChem offers high-quality ethyl 4-(2-((E)-4-oxo-2-((E)-(4-oxothiazolidin-2-ylidene)hydrazono)thiazolidin-5-yl)acetamido)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 4-(2-((E)-4-oxo-2-((E)-(4-oxothiazolidin-2-ylidene)hydrazono)thiazolidin-5-yl)acetamido)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Organic Light Emitting Diodes (OLEDs)
The compound and its complexes with Pt 2+, Pd 2+, Ni 2+, Ir 3+, Rh 3+, and Zn 2+ have been theoretically studied for their OLED properties . Complexation with selected metal ions improves hole and electron transfer rates, specifically, the hole transport rate of Pt [EMAB] 2 is found to be 44 times greater than that of [EMAB], whereas electron transport rate of Pt [EMAB] 2 is 4 times that of EMAB .
Organic Solar Cells (OSCs)
The compound and its complexes have also been studied for their OSC properties . The energy gap of EMAB reduced significantly upon complexation from 2.904 eV to 0.56 eV in [Rh (EMAB) 2] + and to a lesser extent in the other complexes . The open circuit voltage, VOC, of the compounds ranged between 0.705 × 10 −19 V and 6.617 × 10 −19 V, values that are good enough for practical usage in OSC applications .
Charge Transport
Charge transport in EMAB can be tuned for better performance through complexation with transition metals such as Pt 2+ . Charge mobility for holes and electrons are equal to 19.182 cm 2 V −1 s −1 and 1.431 cm 2 V −1 s −1 respectively for Pt [EMAB] 2, and equal to 4.11 × 10 −1 cm 2 V −1 s −1 and 3.43 × 10 −1 cm 2 V −1 s −1 for EMAB respectively .
Luminescence Properties
The compound has been studied for enhancing the luminescence properties through complexation . The UV-visible absorption spectra revealed absorption maxima well below 900 nm in all compounds, vital in the efficient functioning of solar cells .
Electron Donor
The energy values of the HOMOs remained higher than those of PCBM while those of the LUMOs were found to be greater than that of P3HT with the exception of [Rh (EMAB) 2] + . These findings show that the aforementioned species are good electron donors to PCBM .
Synthesis of Novel Azo Dye Compounds
A novel azo dye compound, Ethyl (E)-4-((5-hydroxy-3,4-bis(hydroxyl methyl)-6-methyl. pyridin-2-yl)diazenyl)benzoate (EAB), has been synthesized by the coupling reaction .
Mécanisme D'action
Target of Action
Similar compounds have been found to interact withCyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and plays a significant role in cell proliferation and division .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its target, possibly inhibiting its function and leading to changes in cellular processes .
Biochemical Pathways
Given its potential interaction with cdk2, it may influence cell cycle regulation pathways .
Result of Action
If it indeed interacts with cdk2, it could potentially influence cell proliferation and division .
Propriétés
IUPAC Name |
ethyl 4-[[2-[(2E)-4-oxo-2-[(E)-(4-oxo-1,3-thiazolidin-2-ylidene)hydrazinylidene]-1,3-thiazolidin-5-yl]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O5S2/c1-2-27-15(26)9-3-5-10(6-4-9)18-12(23)7-11-14(25)20-17(29-11)22-21-16-19-13(24)8-28-16/h3-6,11H,2,7-8H2,1H3,(H,18,23)(H,19,21,24)(H,20,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZQITBNACUIOSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)NC(=NN=C3NC(=O)CS3)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)N/C(=N\N=C\3/NC(=O)CS3)/S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-(2-((E)-4-oxo-2-((E)-(4-oxothiazolidin-2-ylidene)hydrazono)thiazolidin-5-yl)acetamido)benzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methylbenzamide](/img/structure/B2942606.png)
![Ethyl 2-[(cyanoacetyl)amino]-5-isopropylthiophene-3-carboxylate](/img/structure/B2942607.png)
![8-(4-Ethoxyphenyl)-1,3-dimethyl-5-propan-2-ylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2942608.png)
![N-(2,6-dichlorophenyl)-2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B2942609.png)
![2,4-Bis(iodanyl)-6-[[methyl-(1-methylpiperidin-4-YL)amino]methyl]phenol](/img/structure/B2942610.png)
![6-{[(4-bromophenyl)sulfanyl]methyl}-2-[(4-methoxybenzyl)sulfanyl]-N-methyl-4-pyrimidinamine](/img/structure/B2942612.png)
![N-(4-methoxybenzyl)-5-oxo-3,5-dihydro-2H-thiazolo[2,3-b]quinazoline-8-carboxamide](/img/structure/B2942613.png)



![3-[[4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl]methyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B2942622.png)
![2-[(4-fluorophenyl)amino]-6-methylpyrimidin-4(3H)-one](/img/structure/B2942623.png)
